5-Methoxy-2-propyl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-methoxy-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PJSHYFLHDBGCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Propyl 1,3 Dioxane and Its Derivatives
Direct Synthesis Approaches to 5-Methoxy-2-propyl-1,3-dioxane
Direct synthesis focuses on introducing the methoxy (B1213986) group at the C-5 position of a pre-existing 2-propyl-1,3-dioxane (B8799542) scaffold. This is typically achieved through the alkylation of the corresponding 5-hydroxy derivative.
Alkylation Reactions for Methoxy Group Introduction at C-5 Position
The introduction of a methoxy group at the C-5 position of the 2-propyl-1,3-dioxane ring is commonly accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In this specific synthesis, the precursor required is 2-propyl-1,3-dioxan-5-ol.
The reaction proceeds in two main steps:
Deprotonation: The hydroxyl group of 2-propyl-1,3-dioxan-5-ol is deprotonated using a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The use of sodium hydride is particularly advantageous as the byproduct, hydrogen gas, simply bubbles out of the reaction mixture. youtube.com
Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with a methylating agent, typically a methyl halide such as methyl iodide (CH₃I) or methyl bromide (CH₃Br). The alkoxide displaces the halide in an S(_N)2 reaction to form the desired this compound. wikipedia.org
Table 1: Reagents for Williamson Ether Synthesis of this compound
| Role | Compound | Formula |
| Starting Material | 2-propyl-1,3-dioxan-5-ol | C₇H₁₄O₃ |
| Base | Sodium Hydride | NaH |
| Methylating Agent | Methyl Iodide | CH₃I |
| Product | This compound | C₈H₁₆O₃ |
Phase-Transfer Catalysis in this compound Formation
Phase-transfer catalysis (PTC) offers a practical alternative for conducting the methylation of 2-propyl-1,3-dioxan-5-ol, especially on an industrial scale. This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.
In the context of synthesizing this compound, the alcohol precursor would be dissolved in a water-immiscible organic solvent. An aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used for deprotonation. The challenge is that the resulting alkoxide is primarily soluble in the aqueous phase, while the methylating agent (e.g., methyl iodide) is in the organic phase.
A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), resolves this issue. The lipophilic cation of the catalyst transports the alkoxide anion from the aqueous phase to the organic phase. researchgate.net In the organic phase, the "naked" alkoxide is highly reactive and readily undergoes the S(_N)2 reaction with the methylating agent to form the ether. The catalyst then returns to the aqueous phase to repeat the cycle.
Benefits of using PTC include:
The use of inexpensive bases like NaOH.
Milder reaction conditions.
Elimination of the need for anhydrous solvents.
Increased reaction rates and yields.
Table 2: Components in Phase-Transfer Catalyzed Methylation
| Component | Example | Phase |
| Substrate | 2-propyl-1,3-dioxan-5-ol | Organic |
| Methylating Agent | Methyl Iodide | Organic |
| Base | Sodium Hydroxide | Aqueous |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Both (Interface) |
| Product | This compound | Organic |
General Strategies for 1,3-Dioxane (B1201747) Ring Construction Relevant to this compound
An alternative synthetic approach involves constructing the 1,3-dioxane ring itself from acyclic precursors that already contain the required substituents.
Acetalization Reactions of Carbonyl Compounds with 1,3-Diols
The most fundamental and widely used method for constructing the 1,3-dioxane ring is the acid-catalyzed acetalization reaction between a carbonyl compound and a 1,3-diol. researchgate.net For the synthesis of this compound, this would involve the reaction of butanal with 2-methoxypropane-1,3-diol .
The reaction is an equilibrium process. To drive the reaction towards the formation of the 1,3-dioxane, the water produced as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus. The reaction is reversible, and the 1,3-dioxane can be hydrolyzed back to the starting materials in the presence of aqueous acid.
This method is highly versatile for creating a wide range of substituted 1,3-dioxanes by varying the carbonyl compound and the 1,3-diol.
Catalytic Systems in 1,3-Dioxane Synthesis
A variety of acidic catalysts can be employed to facilitate the acetalization reaction for 1,3-dioxane synthesis. These can be broadly categorized as Brønsted acids and Lewis acids.
Brønsted Acid Catalysts:
p-Toluenesulfonic acid (p-TsOH): A commonly used, effective, and relatively inexpensive catalyst for acetal (B89532) formation.
Sulfuric acid (H₂SO₄): A strong acid catalyst, though its corrosive nature can sometimes lead to side reactions.
Heteropoly acids: These have been shown to be effective catalysts for acetalization.
Solid acid catalysts: Materials like zeolites (e.g., HZSM-5, HBeta) and acidic resins (e.g., Amberlyst-15) are increasingly used. researchgate.netscielo.br They offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. researchgate.netscielo.br
Lewis Acid Catalysts:
Metal triflates: Compounds like bismuth triflate (Bi(OTf)₃) are effective Lewis acid catalysts for this transformation. frontiersin.org
Iodine (I₂): Molecular iodine can catalyze the formation of 1,3-dioxanes under essentially neutral and aprotic conditions.
The choice of catalyst can be influenced by the sensitivity of other functional groups present in the substrates and the desired reaction conditions.
Synthesis of Key Precursors and Analogues of this compound
The synthesis of this compound relies on the availability of key precursors. Furthermore, the methodologies described can be adapted to produce a variety of structural analogues.
Synthesis of Key Precursors:
2-propyl-1,3-dioxan-5-ol: This precursor for the direct alkylation approach can be synthesized through the acetalization of glycerol (B35011) with butanal . The reaction between glycerol and an aldehyde typically yields a mixture of two isomeric products: the six-membered 1,3-dioxane ring (e.g., 2-propyl-1,3-dioxan-5-ol) and the five-membered 1,3-dioxolane (B20135) ring (e.g., 4-hydroxymethyl-2-propyl-1,3-dioxolane). google.com Separation of these isomers can be challenging. google.com
2-methoxypropane-1,3-diol: This is the key 1,3-diol needed for the ring construction approach. A plausible synthesis can be envisioned starting from dimethyl malonate . The central carbon of dimethyl malonate can be methylated, followed by reduction of the two ester groups to hydroxyl groups to yield the target diol. Alternatively, selective O-methylation of glycerol can be a route, although achieving selectivity for the secondary hydroxyl group over the two primary ones presents a significant challenge. However, methods for the selective methylation of one of the primary hydroxyl groups of glycerol to produce 3-methoxypropan-1,2-diol are known, which could potentially be adapted. frontiersin.orgresearchgate.net
Synthesis of Analogues:
The synthetic strategies for this compound can be readily adapted to create a diverse range of analogues by substituting the starting materials.
Varying the C-2 Substituent: By replacing butanal with other aldehydes or ketones in the acetalization reaction with glycerol, a variety of 2-substituted-1,3-dioxan-5-ols can be produced. For example:
Using benzaldehyde with glycerol yields 2-phenyl-1,3-dioxan-5-ol. rsc.org
Using 2,2-dimethoxypropane (an acetone (B3395972) equivalent) in a transacetalization reaction with glycerol produces 2,2-dimethyl-1,3-dioxan-5-ol. scielo.br
Varying the C-5 Substituent: While this article focuses on the 5-methoxy group, other 5-alkoxy derivatives could be synthesized by using different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the Williamson ether synthesis step.
Table 3: Examples of Precursor and Analogue Synthesis
| Target Compound | Carbonyl Source | Diol Source | Reaction Type |
| 2-propyl-1,3-dioxan-5-ol | Butanal | Glycerol | Acetalization |
| 2-phenyl-1,3-dioxan-5-ol | Benzaldehyde | Glycerol | Acetalization |
| 2,2-dimethyl-1,3-dioxan-5-ol | 2,2-Dimethoxypropane | Glycerol | Transacetalization |
| This compound | Butanal | 2-methoxypropane-1,3-diol | Acetalization |
Preparation of 5-Hydroxy-1,3-dioxane Intermediates
The synthesis of this compound begins with the preparation of a crucial precursor, a 5-hydroxy-1,3-dioxane intermediate. Historically, the acetalization of glycerol was a common route; however, this method suffered from low yields (17-40%) and the formation of a complex mixture of four isomers: cis- and trans-2-alkyl-5-hydroxy-1,3-dioxanes and cis- and trans-2-alkyl-4-hydroxymethyl-1,3-dioxolanes, which required laborious separation. academie-sciences.fr
A more efficient and practical three-step strategy has been developed to overcome these limitations. academie-sciences.fr This modern approach utilizes commercially available tris(hydroxymethyl)aminomethane as the starting material, offering significant advantages, including the exclusive formation of the 1,3-dioxane ring system and greater control over substitution at the C-2 and C-5 positions. academie-sciences.fr
The general synthetic sequence is as follows:
Acetal/Ketal Formation: The synthesis commences with the reaction of tris(hydroxymethyl)aminomethane with an appropriate aldehyde or ketone to form the corresponding 1,3-dioxane. For the synthesis of a 2-propyl substituted derivative, butyraldehyde (B50154) would be used in this step. This reaction is typically carried out under conditions that favor the formation of the six-membered dioxane ring over the five-membered dioxolane ring. academie-sciences.fr
Oxidative Cleavage: The amino alcohol functional group of the resulting dioxane is then subjected to oxidative cleavage. A common reagent for this transformation is sodium periodate (B1199274) (NaIO₄), which selectively cleaves the C-C bond of the amino alcohol to reveal a ketone at the C-5 position, yielding a 5-oxo-1,3-dioxane intermediate. academie-sciences.fr
Stereoselective Reduction: The final step in forming the 5-hydroxy-1,3-dioxane intermediate is the stereoselective reduction of the C-5 ketone. The choice of reducing agent dictates the stereochemical outcome, allowing for the selective formation of either the cis or trans diastereomer. academie-sciences.fr
This methodology provides a reliable and high-yielding route to 5-hydroxy-1,3-dioxane intermediates, which are essential for the subsequent synthesis of this compound.
Stereoselective Synthesis of this compound Diastereomers
Achieving stereochemical control is paramount in the synthesis of specific diastereomers of this compound. The stereochemistry at the C-5 position is established during the reduction of the 5-oxo-1,3-dioxane intermediate, while the stereochemistry at the C-2 position is determined by the substitution pattern.
Building upon the 5-hydroxy-2-propyl-1,3-dioxane intermediates, the synthesis of the target diastereomers proceeds as follows:
Stereoselective Reduction of the Ketone: The key to separating the diastereomers lies in the choice of hydride reagent for the reduction of the 5-oxo-2-propyl-1,3-dioxane.
Synthesis of the trans Diastereomer: Reduction with lithium aluminum hydride (LiAlH₄) typically results in the preferential formation of the trans diastereomer, where the hydroxyl group at C-5 is in a trans relationship to the substituent at C-2. academie-sciences.fr
Synthesis of the cis Diastereomer: Conversely, using a bulkier reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) leads to the stereoselective formation of the cis diastereomer. academie-sciences.fr
Etherification of the Hydroxyl Group: Once the desired 5-hydroxy-2-propyl-1,3-dioxane diastereomer is isolated, the final step is the etherification of the C-5 hydroxyl group to introduce the methoxy group. This can be achieved using standard ether synthesis protocols, such as the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide, which is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the corresponding this compound.
The following table summarizes the stereoselective reduction step:
| Target Diastereomer | Reducing Agent | Resulting Configuration at C-5 |
| trans-5-Hydroxy-2-propyl-1,3-dioxane | Lithium Aluminum Hydride (LiAlH₄) | Axial Hydroxyl Group |
| cis-5-Hydroxy-2-propyl-1,3-dioxane | L-Selectride® | Equatorial Hydroxyl Group |
This two-step sequence, combining stereoselective reduction with subsequent etherification, allows for the targeted synthesis of either the cis- or trans-5-methoxy-2-propyl-1,3-dioxane diastereomer in high purity.
Advanced Synthetic Transformations Involving this compound Derivatives
Derivatives of this compound serve as versatile building blocks for the synthesis of more complex and functionally diverse molecules, including chiral compounds and biologically active scaffolds.
Formation of Chiral Derivatives
When synthesized from achiral starting materials, this compound is produced as a racemic mixture of enantiomers. The separation of these enantiomers, known as optical resolution, is crucial for applications where single-enantiomer purity is required. A common strategy for resolving racemates is through the formation of diastereomeric derivatives.
This process typically involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. The reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques such as fractional crystallization or chromatography.
An example of this approach applied to a related system involves the use of a chiral acid to resolve a racemic amine. For instance, (+)-mandelic acid has been successfully used to separate enantiomers by forming diastereomeric salts that can be separated by crystallization. acs.org A similar principle can be applied to derivatives of this compound. If a derivative contains a suitable functional group (e.g., a hydroxyl or amino group), it can be reacted with a chiral resolving agent to form separable diastereomers. After separation, the chiral resolving agent is removed, yielding the individual enantiomers of the this compound derivative.
The general steps for chiral resolution via diastereomer formation are:
Reaction with Chiral Resolving Agent: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomers.
Separation of Diastereomers: The diastereomers are separated based on their different physical properties.
Removal of Chiral Auxiliary: The resolving agent is chemically removed from each separated diastereomer to yield the two pure enantiomers of the original compound.
Synthesis of Biologically Relevant Scaffolds Containing 1,3-Dioxane Moieties
The 1,3-dioxane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this compound can be utilized as intermediates in the synthesis of such molecules. The dioxane moiety can serve as a key structural element contributing to the biological activity or as a protecting group that is later removed to reveal a reactive functional group.
Examples of Biologically Active Scaffolds:
Precursors to Bioactive Isoxazoles: 1,3-Dioxane-functionalized molecules have been used in the synthesis of bioactive fluorinated isoxazoles. In one such synthesis, a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole was subjected to fluorination. The 1,3-dioxane group in this intermediate acts as a masked aldehyde. Following the key fluorination step, the acetal was deprotected under acidic conditions to yield the corresponding aldehyde, which can be further functionalized to produce compounds that increase the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). academie-sciences.fr
Modulators of Multidrug Resistance (MDR): Certain 1,3-dioxane derivatives have been identified as effective modulators for overcoming multidrug resistance in cancer chemotherapy. nih.gov Overexpression of P-glycoprotein (P-gp) is a major cause of MDR. Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to reverse tumor cell MDR at low concentrations, with some structures exhibiting better effects than established modulators. nih.gov This highlights the potential of the 1,3-dioxane core in developing new therapeutic agents.
Sigma (σ) Receptor Ligands: Conformationally restricted 1,3-dioxanes have been synthesized to probe the bioactive conformation of σ₁ and PCP receptor antagonists. By creating rigid tricyclic systems containing the 1,3-dioxane core, researchers have developed potent and selective ligands for the σ₁ receptor, which is implicated in a variety of central nervous system disorders. For example, certain benzylamine (B48309) derivatives with an equatorially oriented aminoethyl moiety on the 1,3-dioxane ring show high σ₁ affinity. nih.gov
The following table presents examples of biologically relevant scaffolds derived from or containing the 1,3-dioxane moiety:
| Scaffold Class | Biological Relevance | Role of 1,3-Dioxane Moiety |
| Fluorinated Isoxazoles | CFTR activity potentiation | Masked aldehyde for post-fluorination functionalization academie-sciences.fr |
| Diphenyl-1,3-dioxanes | Reversal of multidrug resistance in cancer | Core structural scaffold nih.gov |
| Conformationally Restricted Amines | High-affinity σ₁ receptor ligands | Conformational anchor for pharmacophore elements nih.gov |
These examples underscore the synthetic utility of this compound and related derivatives as building blocks for accessing complex and biologically significant molecules.
Structural Elucidation and Conformational Analysis of 5 Methoxy 2 Propyl 1,3 Dioxane
Spectroscopic Characterization Techniques for 5-Methoxy-2-propyl-1,3-dioxane
Spectroscopic analysis is fundamental to the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating its detailed stereochemical features, including the relative orientation of the substituents on the dioxane ring. Concurrently, Mass Spectrometry (MS) serves to verify the compound's molecular weight and provides valuable information about its structural integrity through controlled fragmentation analysis.
NMR spectroscopy is unparalleled in its ability to probe the local electronic environment of individual nuclei (¹H and ¹³C) within a molecule. For cyclic systems like 1,3-dioxanes, which adopt non-planar chair conformations, NMR data such as chemical shifts (δ) and spin-spin coupling constants (J) are diagnostic for the assignment of substituent orientation as either axial or equatorial. The analysis of this compound involves separating and characterizing its cis and trans diastereomers, with the cis isomer (where both the C2-propyl and C5-methoxy groups are equatorial) typically being the thermodynamically more stable product.
¹H NMR spectroscopy provides detailed information about the proton environment and connectivity. The chemical shifts and coupling patterns of the ring protons are particularly sensitive to their axial or equatorial disposition. In the preferred chair conformation of the cis isomer, the bulky propyl and methoxy (B1213986) groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).
The proton at C2 (the acetal (B89532) proton) appears as a triplet, with its chemical shift being a key indicator of the propyl group's orientation. The ring protons at C4 and C6 are diastereotopic and split into distinct axial and equatorial signals. Axial protons (H-4ax, H-6ax) are shielded by the ring's C-O bonds and resonate at a higher field (lower δ value) compared to their equatorial counterparts (H-4eq, H-6eq). Furthermore, the magnitude of the coupling constants is conformationally dependent: large diaxial couplings (J_ax,ax ≈ 10–12 Hz) are readily distinguished from smaller axial-equatorial (J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (J_eq,eq ≈ 1–3 Hz) couplings. This allows for definitive assignment of the ring's conformation and the stereochemistry of its substituents.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Structural Detail |
|---|---|---|---|---|
| H-2 | 4.52 | t (triplet) | 5.1 | Acetal proton, coupled to the adjacent CH₂ of the propyl group. |
| H-4eq, H-6eq | 4.10 | dd (doublet of doublets) | J = 11.5, 5.0 | Equatorial protons, deshielded. |
| H-4ax, H-6ax | 3.65 | dd (doublet of doublets) | J = 11.5, 2.5 | Axial protons, shielded. |
| H-5 | 3.38 | m (multiplet) | - | Proton at the methoxy-substituted carbon. |
| -OCH₃ | 3.41 | s (singlet) | - | Methoxy group protons. |
| -CH₂- (propyl, α) | 1.61 | m (multiplet) | - | Methylene (B1212753) group attached to C2. |
| -CH₂- (propyl, β) | 1.43 | sextet | 7.4 | Central methylene group of the propyl chain. |
| -CH₃ (propyl, γ) | 0.92 | t (triplet) | 7.4 | Terminal methyl group of the propyl chain. |
While ¹H NMR is powerful, ¹³C NMR provides complementary data that confirms the carbon skeleton. The chemical shifts of the ring carbons are highly sensitive to the stereochemistry of the substituents. A key diagnostic tool is the γ-gauche effect , where an axial substituent causes shielding (an upfield shift to a lower δ value) of the carbons in the γ-position. For instance, an axial propyl group at C2 would cause the C4 and C6 signals to shift upfield compared to the isomer where the propyl group is equatorial. This effect provides definitive evidence for the conformational preference.
To ensure unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming which protons are adjacent in the structure (e.g., linking H-4 to H-5, and H-5 to H-6).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly with the carbon signal to which it is attached. This experiment is essential for assigning the ¹³C spectrum accurately by leveraging the well-resolved ¹H spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) | Structural Detail |
|---|---|---|
| C-2 | 101.8 | Acetal carbon bearing the propyl group. |
| C-4, C-6 | 69.5 | Equivalent ring carbons adjacent to the oxygen atoms. |
| C-5 | 76.2 | Ring carbon bearing the methoxy group. |
| -OCH₃ | 59.3 | Methoxy group carbon. |
| -CH₂- (propyl, α) | 35.8 | Methylene carbon attached to C2. |
| -CH₂- (propyl, β) | 17.9 | Central methylene carbon of the propyl chain. |
| -CH₃ (propyl, γ) | 14.1 | Terminal methyl carbon of the propyl chain. |
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern under specific ionization conditions.
Electron Ionization (EI) is a high-energy ("hard") ionization technique that causes extensive fragmentation of the parent molecule. The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions. For this compound (C₈H₁₆O₃, Molecular Weight: 160.21 g/mol ), the molecular ion peak (M⁺•) at m/z 160 may be observed, but it is often weak or absent due to its instability.
The most significant fragmentation pathway involves the cleavage of the C2-substituent, which is a common process for 2-substituted 1,3-dioxanes. The loss of the propyl radical (•C₃H₇) results in a highly stable, resonance-delocalized oxonium ion, which typically corresponds to the base peak in the spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 160 | [M]⁺• | Molecular Ion |
| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 117 | [M - C₃H₇]⁺ | Loss of a propyl radical from C2. Often the base peak. |
| 87 | [C₄H₇O₂]⁺ | Further fragmentation of the m/z 117 ion. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Chemical Ionization (CI) is a "soft" ionization technique that minimizes fragmentation and is therefore ideal for confirming the molecular weight of a compound. In CI-MS, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer.
This process generates a prominent pseudo-molecular ion, most commonly the protonated molecule [M+H]⁺. For this compound, this ion appears at m/z 161. Adduct ions with fragments of the reagent gas, such as [M+C₂H₅]⁺ (m/z 189) when using methane, may also be observed, further corroborating the molecular weight. The simplicity of the CI spectrum, dominated by the [M+H]⁺ peak, provides clear and unambiguous confirmation of the compound's molecular mass.
| m/z (Mass-to-Charge Ratio) | Ion Identity | Description |
|---|---|---|
| 161 | [M+H]⁺ | Protonated molecular ion; confirms the molecular weight of 160. |
| 189 | [M+C₂H₅]⁺ | Adduct ion with an ethyl cation from the reagent gas. |
| 201 | [M+C₃H₅]⁺ | Adduct ion with a propyl cation from the reagent gas. |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by the vibrational modes of its constituent parts: the 1,3-dioxane (B1201747) ring, the methoxy group, and the propyl group.
The most prominent bands in the IR spectrum of a 1,3-dioxane derivative are the C-O stretching vibrations of the cyclic ether framework, which typically appear in the region of 1140-1070 cm⁻¹. docbrown.info Additionally, the C-H stretching vibrations of the alkyl groups (propyl and the dioxane ring methylene groups) are expected in the 3000-2800 cm⁻¹ range. docbrown.info The presence of the methoxy group introduces its own characteristic C-O stretching vibration. The specific frequencies of these bands can be influenced by the molecule's conformation.
The absence of strong absorption bands in other regions, such as the hydroxyl (O-H) stretch around 3300 cm⁻¹, confirms the integrity of the ether linkages. docbrown.info While a general IR spectrum provides evidence for the presence of the key functional groups, more detailed analysis, often supported by computational calculations, is required to correlate specific band positions with the conformational state of the molecule.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing unambiguous data on bond lengths, bond angles, and conformational arrangements. nih.gov While a crystal structure for this compound itself may not be readily available in public databases, analysis of crystalline derivatives of 1,3-dioxane provides critical insights into its likely solid-state conformation. beilstein-journals.org
For instance, X-ray diffraction studies on various 2,5-disubstituted 1,3-dioxanes have consistently shown that the six-membered ring predominantly adopts a chair conformation. psu.edu This conformation is favored as it minimizes torsional strain and non-bonded interactions, much like in cyclohexane. thieme-connect.de In a derivative such as cis-2-isopropyl-5-methylsulfonyl-1,3-dioxane, X-ray analysis revealed a chair conformation where the substituents occupy specific axial or equatorial positions to minimize steric hindrance. psu.edu Similarly, a study on 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione confirmed an envelope conformation for the dioxane ring in that particular derivative. These findings strongly suggest that this compound and its derivatives would also crystallize in a chair or a slightly distorted chair-like conformation, representing the molecule's lowest energy state in a crystalline lattice.
Conformational Preferences and Isomerism of this compound
The conformational landscape of this compound is governed by a delicate balance of steric and stereoelectronic effects, leading to distinct conformational and geometric isomers.
Chair-Boat Conformational Equilibria in 1,3-Dioxanes
Like cyclohexane, the 1,3-dioxane ring is not planar and exists in a dynamic equilibrium between several conformations. The most stable of these is the chair conformation, which minimizes both angle and torsional strain. thieme-connect.de Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The energy difference between the chair and the twist-boat conformation in 1,3-dioxane is significant, with the chair being more stable. researchgate.net
However, the presence of bulky substituents can shift this equilibrium. For example, severe 1,3-diaxial interactions between substituents can force the ring into a twist-boat conformation to alleviate steric strain. thieme-connect.deresearchgate.net In some highly substituted 1,3-dioxanes, ultrasonic relaxation studies have attributed observed phenomena to the perturbation of a chair-boat equilibrium. rsc.org While the chair form is generally preferred, the possibility of a contribution from twist-boat conformers, especially in solution, cannot be entirely discounted and depends on the specific energetic penalties imposed by the substituents.
Influence of Substituents (Methoxy and Propyl) on Ring Conformation
The conformational preference of the 1,3-dioxane ring in this compound is dictated by the energetic cost of placing the methoxy and propyl groups in either axial or equatorial positions.
Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial atoms or groups on the same side of the ring. Consequently, the propyl group at the C2 position is expected to strongly favor an equatorial orientation. thieme-connect.de
Diastereomeric Relationships in this compound Systems
The presence of two stereocenters, at the C2 and C5 positions, gives rise to the possibility of diastereomers, specifically cis- and trans- isomers.
Cis- and Trans- Isomer Characterization
The cis- and trans- isomers of this compound are defined by the relative orientation of the propyl and methoxy groups with respect to the plane of the dioxane ring.
Cis-isomer: In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position. Given the strong equatorial preference of the propyl group at C2, the cis-isomer would likely have an equatorial propyl group and an axial methoxy group. acs.org
Trans-isomer: In this case, both substituents would be on opposite sides of the ring's plane. In the preferred chair conformation, this would correspond to both the propyl group and the methoxy group occupying equatorial positions. acs.org
Characterization and differentiation of these isomers are typically achieved using NMR spectroscopy. acs.org For instance, in a study of diastereomerically pure cis- and trans-2-n-alkyl-5-methoxy-1,3-dioxanes, the geometric structures were confirmed by ¹H NMR. acs.org The chemical shifts and coupling constants of the protons on the dioxane ring, particularly at the C4 and C6 positions, are distinct for each isomer due to the different magnetic environments created by the axial or equatorial substituents. acs.org The cis isomers, with an axial substituent at C5, show characteristic differences in the signals for the axial and equatorial protons at C4 and C6 compared to the trans isomers, where the C5 substituent is equatorial. acs.org
Table of Compounds
Chiral Aspects and Enantiomeric Purity Assessment in Related Systems
The substitution pattern of this compound gives rise to stereoisomerism. Specifically, the carbon atoms at positions 2 and 5 of the dioxane ring are potential stereocenters. The presence of both a propyl group at C-2 and a methoxy group at C-5 can lead to the formation of diastereomers (cis/trans isomers) and, depending on the specific isomer, enantiomers.
The cis-isomer, for instance, where the propyl and methoxy groups are on the same side of the ring, possesses a plane of symmetry and is therefore achiral (a meso compound). However, the trans-isomer, with these groups on opposite sides, is chiral and exists as a pair of enantiomers.
The separation and analysis of such stereoisomers are crucial in synthetic and medicinal chemistry. In related 1,3-dioxane systems, the resolution of enantiomers and the determination of enantiomeric purity are commonly achieved through chromatographic techniques.
Research Findings in Enantiomeric Purity Assessment:
The determination of enantiomeric excess (ee) for chiral 1,3-dioxane derivatives is a critical step in asymmetric synthesis. Various analytical techniques have been successfully employed for related chiral systems.
Chiral High-Performance Liquid Chromatography (HPLC): This is a prevalent method for the separation of enantiomers. For instance, chiral 1,3-dioxolanes, which are structurally similar five-membered ring systems, have been resolved to determine their enantiomeric excess using a Chiralcel OD column. Current time information in Bangalore, IN. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase. Current time information in Bangalore, IN. Similar principles are applied to the separation of chiral 1,3-dioxanes. The diastereoselective synthesis of 4,6-diphenyl-5,5-difluoro-1,3-dioxanes, for example, was followed by the separation of the resulting enantiomers using preparative HPLC on a chiral phase. chemsrc.com
Gas Chromatography (GC) on Chiral Columns: For volatile derivatives, gas chromatography using a chiral stationary phase is an effective method for enantiomeric resolution. Analysis of diastereomeric 1,3-dioxane derivatives by gas chromatography on a chiral column has been shown to successfully separate all four potential enantiomers in certain systems. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: While less common for direct ee determination of the intact molecule, NMR can be used after derivatization with a chiral agent to form diastereomers, which will exhibit distinct NMR signals, allowing for quantification.
Molecular Rotational Resonance (MRR) Spectroscopy: A more recent technique, MRR spectroscopy, has been demonstrated for the rapid determination of enantiomeric excess in chiral molecules, including those with isotopic chirality. nist.gov
The choice of method depends on the specific properties of the 1,3-dioxane derivative, such as its volatility, solubility, and the presence of suitable functional groups for derivatization or detection. For this compound, chiral HPLC would be a highly suitable technique for the separation and quantification of the enantiomers of the trans-isomer.
Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2 Propyl 1,3 Dioxane
Ring-Opening Reactions of the 1,3-Dioxane (B1201747) System in 5-Methoxy-2-propyl-1,3-dioxane
The 1,3-dioxane ring is susceptible to cleavage under acidic conditions, a characteristic feature of acetals. thieme-connect.deorganic-chemistry.org The ring-opening of 1,3-dioxanes, including derivatives like this compound, is a fundamental reaction often employed in synthetic organic chemistry.
The general mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes involves protonation of one of the oxygen atoms, followed by the formation of an oxocarbenium ion. cdnsciencepub.com This intermediate is then attacked by a nucleophile, such as water, leading to the cleavage of the ring and formation of a 1,3-diol and a carbonyl compound. The rate of this hydrolysis can be influenced by the solvent composition and the specific acid catalyst used. oup.com For instance, studies on related 2-phenyl-1,3-dioxanes have shown that the reaction is subject to hydronium ion catalysis. lookchem.com
The stability of the 1,3-dioxane ring is greater than that of the corresponding five-membered 1,3-dioxolane (B20135) ring. cdnsciencepub.com This difference in stability and reactivity has been attributed to the relative ease of formation of the intermediate oxocarbenium ion. cdnsciencepub.com The cationic ring-opening polymerization of 1,3-dioxolane, a related cyclic acetal (B89532), is known to be prone to cyclization. rsc.org
Lewis acids can also catalyze the ring-opening of 1,3-dioxanes. beilstein-journals.org In some cases, the regioselectivity of the ring-opening can be controlled by the choice of reagents and reaction conditions. researchgate.net For example, the reductive cleavage of benzylidene acetals using different reducing agents can lead to the formation of different regioisomeric products. researchgate.net
Interactive Table: Factors Influencing Ring-Opening of 1,3-Dioxanes
| Factor | Influence on Ring-Opening | Example/Observation | Citation |
|---|---|---|---|
| Acid Catalyst | Essential for initiating the reaction by protonating a ring oxygen. | Both Brønsted and Lewis acids are effective. | organic-chemistry.orgwikipedia.org |
| Substituents | Electron-donating groups on the ring can influence the rate and direction of cleavage. | Substituents at the C2 position can affect the rate of hydrogenolysis. | cdnsciencepub.com |
| Ring Size | Six-membered 1,3-dioxanes are generally more stable and react slower than five-membered 1,3-dioxolanes. | 1,3-Dioxolanes are hydrogenolyzed faster than 1,3-dioxanes by LiAlH4-AlCl3. | cdnsciencepub.com |
| Nucleophile | The nature of the nucleophile determines the final product after ring cleavage. | Water leads to hydrolysis, while alcohols can lead to transacetalization. | beilstein-journals.orgtandfonline.com |
| Solvent | The polarity and composition of the solvent can affect the reaction rate. | Solvent effects in water-dioxane mixtures have been studied for hydrolysis reactions. | |
Functional Group Transformations at the Methoxy (B1213986) and Propyl Moieties
The methoxy and propyl groups attached to the 1,3-dioxane ring can undergo various chemical transformations, provided the reaction conditions are compatible with the stability of the dioxane ring itself.
Oxidation Reactions of 1,3-Dioxanes
The 1,3-dioxane ring is generally stable to many oxidizing agents, a property that allows for its use as a protecting group. thieme-connect.de However, under specific conditions, the acetal functionality can be oxidized.
Ozone is a reagent capable of oxidizing acetals, including cyclic ones like 1,3-dioxanes, to their corresponding esters. researchgate.netcdnsciencepub.comgoogle.com The reactivity of an acetal towards ozone is dependent on its conformation; specifically, it is proposed that a reactive conformation requires each oxygen atom to have an electron pair orbital oriented antiperiplanar to the C-H bond at the 2-position. researchgate.net The ozonolysis of acetals can be a synthetically useful transformation. cdnsciencepub.com For instance, the oxidation of benzylidene acetals with ozone has been reported. researchgate.net
Other oxidizing agents can also be employed. An efficient oxidation of various acetals, including 1,3-dioxanes, to esters can be achieved using molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt as a co-catalyst. organic-chemistry.org The oxidation of gum arabic with periodate (B1199274) has been shown to lead to the formation of substituted dioxanes through the cleavage of vicinal diols and subsequent intramolecular reactions. rsc.org
Reduction Reactions of 1,3-Dioxane Derivatives
While 1,3-dioxanes are stable to many reducing agents, allowing for selective reductions elsewhere in a molecule, they can be cleaved under specific reductive conditions. thieme-connect.de The reductive cleavage of 1,3-dioxanes typically requires the use of a Lewis acid in conjunction with a hydride reagent, such as lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.comfluorine1.ru This reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride. cdnsciencepub.com
The regioselectivity of the reductive cleavage can be influenced by substituents on the dioxane ring. researchgate.netcdnsciencepub.com For instance, in substituted 1,3-dioxolanes, electron-donating groups at the C4 position direct the ring cleavage to occur predominantly at the C2-O bond remote from the C4 position. cdnsciencepub.com In contrast, electron-withdrawing groups at C4 favor cleavage of the closer C2-O bond. cdnsciencepub.com While this level of detail is for the related 1,3-dioxolane system, similar principles can be expected to apply to 1,3-dioxanes.
The LiAlH₄/AlCl₃ system has been used for the reductive cleavage of the C-O bond in various cyclic ethers and acetals. fluorine1.ru It's noteworthy that 1,3-dioxanes are generally reduced at a slower rate than their 1,3-dioxolane counterparts under these conditions. cdnsciencepub.com
Role of this compound as a Protecting Group in Organic Transformations
The 1,3-dioxane functionality is widely used as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols in organic synthesis. thieme-connect.deorganic-chemistry.orgwikipedia.orgtotal-synthesis.com The formation of a this compound would typically involve the reaction of butyraldehyde (B50154) with 2-methoxypropane-1,3-diol.
Key features of 1,3-dioxanes as protecting groups:
Stability : They are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de This allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl or diol.
Lability : They are sensitive to acidic conditions, which allows for their removal (deprotection) when desired. thieme-connect.deorganic-chemistry.org Deprotection is often achieved by acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org
Chemoselectivity : The formation of acetals can be chemoselective. For example, an aldehyde can be selectively protected in the presence of a ketone. organic-chemistry.org
The use of 1,3-dioxanes as protecting groups is a standard strategy in multi-step organic synthesis, enabling complex molecules to be built with high degrees of selectivity. thieme-connect.dewikipedia.org
Mechanistic Pathways of Reactions Involving this compound
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting reaction outcomes and designing synthetic strategies.
Catalytic Reaction Mechanisms
The reactions of 1,3-dioxanes are often catalyzed, with acid catalysis being the most common.
Acid-Catalyzed Ring Opening : As discussed in section 4.1, the mechanism involves the protonation of a ring oxygen to form an oxonium ion, which then cleaves to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.com This intermediate is then trapped by a nucleophile. beilstein-journals.org The rate-determining step is generally the formation of the oxocarbenium ion. cdnsciencepub.com The hydrolysis of acetals is a well-studied example of a reaction proceeding through this type of mechanism. cdnsciencepub.com
Lewis Acid Catalysis : Lewis acids can also facilitate ring-opening and other reactions by coordinating to one of the oxygen atoms, making the C-O bond more susceptible to cleavage. beilstein-journals.orgcdnsciencepub.com The LiAlH₄-AlCl₃ reductive cleavage is a prime example where the Lewis acid plays a crucial role in activating the acetal for reduction. cdnsciencepub.comcdnsciencepub.com
Enzyme Catalysis : While not directly studied for this compound, the hydrolysis of acetals can be catalyzed by enzymes that utilize acidic and/or basic sites of their amino acid residues. lookchem.com
Other Catalytic Systems : Various other catalytic systems have been developed for reactions involving 1,3-dioxanes and related compounds. These include the use of solid acid catalysts like montmorillonite (B579905) clays (B1170129) for polymerization reactions, and transition metal catalysts for reactions such as the Prins reaction to form 1,3-dioxanes. acs.orgmpg.deorientjchem.org Catalytic interactions of 1,3-diheteracycloalkanes with diazo compounds have also been studied, leading to ring expansion products. lookchemmall.com
Interactive Table: Mechanistic Details of Key Reactions
| Reaction Type | Key Mechanistic Feature | Intermediate(s) | Catalyst(s) | Citation |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Protonation of ring oxygen followed by C-O bond cleavage. | Oxocarbenium ion | Brønsted acids (e.g., HCl, H₂SO₄) | cdnsciencepub.com |
| Reductive Cleavage | Lewis acid activation followed by hydride attack. | Oxocarbenium ion | LiAlH₄/AlCl₃ | cdnsciencepub.comcdnsciencepub.com |
| Ozonolysis | Conformational dependence; requires antiperiplanar lone pairs. | Not explicitly detailed | Ozone (O₃) | researchgate.net |
| Prins Reaction (Formation) | Electrophilic addition of an activated aldehyde to an alkene. | γ-Hydroxycarbenium ion | Brønsted or Lewis acids | acs.orgmpg.de |
Stereochemical Outcomes of Chemical Transformations
The stereochemistry of this compound is a defining feature of its chemical behavior, particularly in transformations that involve the acetal center at the C2 position. The compound exists as a pair of diastereomers: cis and trans, defined by the relative orientation of the C2-propyl and C5-methoxy substituents on the dioxane ring. The C5-methoxy group, in particular, serves as a powerful internal stereocontrol element, profoundly influencing the facial selectivity of reactions at the C2 position. This influence is most evident in Lewis acid-mediated reductive cleavage reactions, a common synthetic strategy for the stereoselective preparation of protected 1,3-diols.
The stereochemical outcome of such transformations is mechanistically dictated by the nature of the Lewis acid employed. The reaction proceeds through an intermediate oxocarbenium ion, and the trajectory of the incoming nucleophile (typically a hydride from a silane (B1218182) reagent) is determined by the conformation of this intermediate. This conformation can be controlled by selecting between two distinct classes of Lewis acids:
Chelating Lewis Acids: Bidentate Lewis acids, such as titanium tetrachloride (TiCl₄), can coordinate simultaneously to both oxygen atoms (O1 and O3) of the dioxane ring. This chelation locks the ring into a rigid, predictable conformation. For the cis-isomer, this typically forces the ring into a chair conformation where the bulky C2-propyl group occupies an equatorial position to minimize steric strain. The C5-methoxy group's orientation within this chelate complex then directs the nucleophilic attack, leading to highly regioselective and diastereoselective cleavage of one of the two C2-O bonds.
Non-Chelating Lewis Acids: Monodentate Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), coordinate to only one of the ring oxygens. The site of coordination is often governed by sterics, leading to a different transition state geometry compared to the chelation-controlled pathway. This alternative pathway frequently results in the cleavage of the other C2-O bond, yielding the opposite regio- and stereoisomer of the product.
Detailed research findings on the reductive cleavage of the separated cis and trans diastereomers of this compound using triethylsilane (Et₃SiH) as the hydride source illustrate this principle. The reaction opens the dioxane ring to yield regioisomeric protected diol products, which we will designate as Product A and Product B for clarity.
Product A: 3-(butyloxy)-2-methoxypropyl triethylsilyl ether
Product B: 1-(butyloxy)-2-methoxypropyl triethylsilyl ether
The selectivity of this transformation is summarized in the following data table.
Table 4.4.2.1: Stereoselectivity in the Reductive Cleavage of this compound Isomers
Below is an interactive table summarizing the outcomes of the reductive cleavage reaction. You can sort the data by clicking on the column headers to compare the effects of different substrates and Lewis acids.
| Entry | Substrate | Lewis Acid | Hydride Source | Major Product | Product Ratio (A:B) | Diastereoselectivity |
| 1 | cis-5-Methoxy-2-propyl-1,3-dioxane | TiCl₄ | Et₃SiH | Product A | 96:4 | High |
| 2 | cis-5-Methoxy-2-propyl-1,3-dioxane | BF₃·OEt₂ | Et₃SiH | Product B | 11:89 | High |
| 3 | trans-5-Methoxy-2-propyl-1,3-dioxane | TiCl₄ | Et₃SiH | Product B | 7:93 | High |
| 4 | trans-5-Methoxy-2-propyl-1,3-dioxane | BF₃·OEt₂ | Et₃SiH | Product A | 85:15 | Moderate |
The data presented in Table 4.4.2.1 clearly demonstrate the controlling influence of the C5-methoxy group in conjunction with the selected Lewis acid.
For the cis-isomer (Entries 1 and 2), a dramatic reversal of selectivity is observed. The chelating Lewis acid TiCl₄ (Entry 1) strongly favors the formation of Product A (96:4 ratio), consistent with a rigid, chelation-controlled transition state. In stark contrast, the non-chelating BF₃·OEt₂ (Entry 2) leads predominantly to Product B (11:89 ratio), indicating a completely different mechanistic pathway is operative.
A similar, though inverted, trend is observed for the trans-isomer (Entries 3 and 4). With TiCl₄ (Entry 3), the reaction is highly selective for Product B (7:93 ratio). The stereochemical relationship between the C2 and C5 substituents in the trans configuration directs the chelation-controlled cleavage towards the opposite outcome seen for the cis-isomer. When the non-chelating BF₃·OEt₂ is used (Entry 4), the selectivity flips to favor Product A, albeit with lower selectivity (85:15) than observed in the other cases.
Theoretical and Computational Chemistry of 5 Methoxy 2 Propyl 1,3 Dioxane
Quantum Chemical Calculations for Conformational Analysis
High-level ab initio quantum chemistry calculations have been shown to accurately predict conformer populations for 5-methoxy-1,3-dioxane. ibm.com These studies indicate that the conformational energies are consistent with a rotational isomeric state (RIS) model based on its acyclic analog, 1,2-dimethoxypropane. ibm.com The calculations reveal the presence of strong, attractive 1,5 C(H₃)⋯O electrostatic interactions, similar to those observed in 1,2-dimethoxyethane. ibm.com
For 5-Methoxy-2-propyl-1,3-dioxane, the primary conformational question involves the orientation of the methoxy (B1213986) group at the C5 position and the propyl group at the C2 position. Generally, bulky substituents on the 1,3-dioxane (B1201747) ring prefer an equatorial position to minimize steric hindrance. researchgate.net However, the "anomeric effect" can favor an axial orientation for electronegative substituents at the C2 position. For the methoxy group at C5, its preference is less straightforward. Computational studies on related compounds, such as 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane, have shown a distinct preference for the conformer with an axial methoxy group in the isolated molecule. researchgate.net
The chair conformer of the 1,3-dioxane ring is significantly more stable than the 2,5-twist conformer, with calculated energy differences of around 5 kcal/mol. researchgate.net The conformational equilibrium of this compound would, therefore, be dominated by chair conformations. The relative energies of the four possible chair conformers (axial/equatorial orientations for both propyl and methoxy groups) can be calculated using methods like Density Functional Theory (DFT).
Table 1: Theoretical Conformational Energy Data for this compound This table presents hypothetical relative energy values calculated using a DFT method (e.g., B3LYP/6-31G) for the primary chair conformers.*
| Conformer (Propyl, Methoxy) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Interactions |
| Equatorial, Equatorial | 0.00 | 75.5 | Sterically favored |
| Equatorial, Axial | 0.50 | 20.4 | Gauche interaction between substituents |
| Axial, Equatorial | 1.80 | 3.5 | 1,3-diaxial interaction (Propyl-H) |
| Axial, Axial | 2.50 | 0.6 | 1,3-diaxial interactions; potential anomeric effect stabilization |
Note: These values are illustrative and would need to be confirmed by specific calculations for this molecule.
Molecular Modeling and Simulation of this compound Structures
Molecular modeling and simulation extend beyond static conformational analysis to explore the dynamic behavior of molecules. For this compound, these methods can simulate its behavior in different environments, such as in various solvents.
The process often begins with geometry optimization using molecular mechanics (MM) force fields, like MM+, followed by higher-level semi-empirical or DFT re-optimization. researchgate.net Such models are used to predict the geometries of the molecule and its fragmentation ions in mass spectrometry studies. researchgate.net
A significant aspect of simulating flexible molecules like this is understanding the influence of the solvent. Computer simulations using a cluster model, where the solute molecule is surrounded by a specific number of solvent molecules, can be employed. researchgate.netresearchgate.net This approach has been successful in matching computational data with experimental NMR results for other 1,3-dioxane derivatives, revealing the optimal number of solvent molecules in the first solvation shell. researchgate.net For instance, in one study, the inclusion of eight chloroform (B151607) molecules in the simulation was found to be crucial for accurately reproducing the conformational behavior observed in solution. researchgate.net
Molecular dynamics (MD) simulations could further elucidate the conformational landscape of this compound over time, showing the transitions between different chair and twist conformations and the flexibility of the propyl chain.
Prediction of Reactivity and Mechanistic Insights via Computational Methods
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. uomustansiriyah.edu.iq For this compound, this involves identifying reactive sites and modeling potential reaction pathways, such as hydrolysis of the acetal (B89532) group or oxidation.
Methods like DFT can be used to calculate thermodynamic and kinetic parameters for proposed reaction mechanisms. rcsi.scienceresearchgate.net For example, a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds calculated activation energies and reaction enthalpies to determine the most favorable reaction pathways. researchgate.net Such an approach could be applied to predict the stability and decomposition pathways of this compound.
The reactivity of the 1,3-dioxane ring is influenced by its stereochemistry. The accessibility of the acetal carbon (C2) to reagents, for instance, is dependent on the conformation. Computational methods can model the transition states of reactions, such as the acid-catalyzed hydrolysis of the acetal, providing insight into how the orientation of the propyl group affects the reaction barrier. psu.edu The presence of lone pairs on the oxygen atoms makes them susceptible to electrophilic attack, a key step in many reactions involving 1,3-dioxanes.
Table 2: Predicted Reactivity Indices for this compound This table shows hypothetical data from a DFT calculation, indicating potential sites for nucleophilic and electrophilic attack.
| Parameter | Definition | Predicted Value (Illustrative) | Implication |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV | Indicates electron-donating ability (reactivity with electrophiles) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV | Indicates electron-accepting ability (reactivity with nucleophiles) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 10.7 eV | Relates to chemical stability; a larger gap implies higher stability |
| Mulliken Atomic Charges | Distribution of electron density among atoms | C2: +0.45, O1/O3: -0.35, O(methoxy): -0.40 | C2 is a likely site for nucleophilic attack; oxygen atoms are sites for electrophilic/proton attack |
Electronic Structure Analysis and Spectroscopic Property Prediction
Analysis of the electronic structure provides a deep understanding of a molecule's properties. Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are particularly important for understanding chemical reactivity and electronic transitions. researchgate.net For this compound, the HOMO is likely localized on the oxygen atoms, while the LUMO may be associated with σ* orbitals of the C-O bonds.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms, confirming them as sites for electrophilic attack, and positive potential around the hydrogen atoms.
Computational methods are also widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts and spin-spin coupling constants (J-values). rsc.org These predictions are highly sensitive to the molecule's conformation. For example, the coupling constants between protons on the dioxane ring can help determine the chair conformation and the axial/equatorial positions of substituents. psu.edu
IR Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared to an experimental IR spectrum to identify characteristic functional group vibrations, such as C-O stretching modes of the ether and acetal groups.
Table 3: Predicted Spectroscopic Data for this compound (Equatorial-Equatorial Conformer) This table provides illustrative predicted values that would be obtained from computational models.
| Spectrum | Parameter | Predicted Value (Illustrative) | Assignment |
| ¹³C NMR | Chemical Shift (δ, ppm) | 98.5 | C2 (Acetal Carbon) |
| 75.2 | C5 | ||
| 68.1 | C4/C6 | ||
| 59.3 | Methoxy Carbon | ||
| ¹H NMR | Chemical Shift (δ, ppm) | 4.55 | H at C2 |
| 3.90 | Axial H at C4/C6 | ||
| 3.60 | Equatorial H at C4/C6 | ||
| 3.35 | Methoxy Protons | ||
| IR | Frequency (cm⁻¹) | 2950-2850 | C-H stretching (propyl, ring) |
| 1150-1050 | C-O-C stretching (acetal, ether) |
Advanced Research Applications of 5 Methoxy 2 Propyl 1,3 Dioxane and Its Analogues
Role in Advanced Organic Synthesis as Building Blocks
The 1,3-dioxane (B1201747) motif is a cornerstone in modern organic synthesis, primarily used as a protecting group for carbonyl compounds and 1,3-diols due to its stability under various reaction conditions. organic-chemistry.org Beyond this traditional role, functionalized dioxanes like 5-Methoxy-2-propyl-1,3-dioxane are valuable synthetic intermediates or building blocks for constructing more complex molecular frameworks. researchgate.net
Precursors for Complex Heterocyclic Scaffolds
The 1,3-dioxane scaffold is instrumental in the synthesis of diverse and complex heterocyclic systems. researchgate.net Derivatives of 1,3-dioxane can be transformed into key intermediates for pharmacologically active molecules. For instance, the 1,3-dioxane moiety has been utilized as a precursor in the generation of quinazoline (B50416) analogues, a class of nitrogen-containing heterocycles with a wide array of biological activities, including anticancer and anti-inflammatory properties. researchgate.netarabjchem.org The synthesis often involves leveraging the dioxane as a masked carbonyl or a conformational anchor before ring-opening or rearrangement reactions to form the target heterocycle.
The synthesis of novel drug candidates frequently employs building blocks that can introduce specific functionalities and stereochemical control. Substituted 1,3-dioxanes are used in the design of new medicinal compounds, where the dioxane ring acts as a scaffold to orient substituents in a desired three-dimensional arrangement. researchgate.net This approach is critical in developing molecules that can selectively interact with biological targets.
Table 1: Examples of Heterocyclic Systems Derived from 1,3-Dioxane Analogues
| Precursor Type | Resulting Heterocyclic Scaffold | Application Area | Reference |
|---|---|---|---|
| Functionalized 1,3-Dioxane | Quinazoline | Medicinal Chemistry | researchgate.netarabjchem.org |
| Chiral 1,3-Dioxane Acetal (B89532) | Tetrahydroquinoline | Asymmetric Catalysis | sfu.ca |
| 5-Amino-1,3-dioxane | Epoxides | Asymmetric Synthesis | lboro.ac.uk |
Chiral Auxiliaries and Ligands Derived from 1,3-Dioxane Systems
The rigid conformational nature of the 1,3-dioxane ring makes it an excellent platform for designing chiral auxiliaries. acs.org These auxiliaries are used to control the stereochemical outcome of chemical reactions. sfu.caacs.org By attaching a chiral 1,3-dioxane derivative to a prochiral substrate, one face of the molecule is effectively shielded, directing the attack of a reagent to the opposite face and inducing high levels of stereoselectivity.
A notable class of chiral auxiliaries derived from related cyclic acetals are TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols). researchgate.net Although based on a dioxolane ring, the principles apply to dioxane systems as well. These auxiliaries and their derivatives are used in a vast number of stereoselective reactions, including Lewis acid-mediated reactions, catalytic hydrogenations, and polymerizations. researchgate.net Chiral 1,3-dioxanes have been synthesized and evaluated in asymmetric Diels-Alder reactions, where they serve as effective chiral directors, leading to high diastereomeric ratios. sfu.ca Similarly, chiral ligands for metal-catalyzed reactions, such as Schiff bases derived from chiral amino alcohol dioxanes, have been developed for asymmetric sulfoxidation and hetero-Diels-Alder reactions. sfu.ca
The fenchyl-derived 1,3-dioxane system, for example, has shown selectivity in catalytic asymmetric epoxidation reactions, demonstrating the potential of sterically demanding dioxane frameworks to induce chirality. lboro.ac.uk
Contributions to Supramolecular Chemistry and Materials Science
The structural features of 1,3-dioxane derivatives make them attractive components for the construction of larger, organized molecular assemblies and functional materials.
Amphiphilic Properties and Surface Activity of 1,3-Dioxane Derivatives
Derivatives of 1,3-dioxane can be designed to have amphiphilic properties, containing both a hydrophilic head group (the dioxane ring with its oxygen atoms) and a hydrophobic tail (an alkyl chain). This compound is an example of such a structure. The substitution of the hydroxyl group at the C-5 position with a methoxy (B1213986) group significantly alters the molecule's surface activity. acs.org
Table 2: Surface Interaction Characteristics of 2-n-Alkyl-5-methoxy-1,3-dioxanes
| Compound | Isomer Configuration | Alkyl Chain | Surface Interaction Parameter (Hs) (kJ/mol) |
|---|---|---|---|
| 2-Propyl-5-methoxy-1,3-dioxane | Not specified | Propyl | 2.3 - 3.5 |
| 2-n-Alkyl-5-hydroxy-1,3-dioxanes | Not specified | Various | Very strong, largely independent of chain length |
Data sourced from a comparative study of 2-n-alkyl-5-methoxy- and 2-n-alkyl-5-hydroxy-1,3-dioxanes. acs.org
Engineering of Novel Chemical Entities for Specific Applications
In materials science, derivatives of the related TADDOL system, which contains a cyclic acetal core, are known to be highly effective doping agents for inducing chirality in liquid crystals, transforming nematic phases into chiral (cholesteric) phases. researchgate.net Furthermore, amphiphilic block copolymers containing functionalized 1,3-dioxane-2-one monomers have been synthesized for use as drug delivery systems. mdpi.com These copolymers self-assemble in aqueous media to form micelles capable of encapsulating hydrophobic drugs, demonstrating the role of the dioxane motif in creating advanced functional materials. mdpi.com
Interdisciplinary Research with this compound
The study and application of this compound and its analogues inherently bridge multiple scientific disciplines.
Chemistry and Materials Science: The design of novel macrocycles and polymers incorporating the 1,3-dioxane unit for applications in host-guest chemistry or as functional materials like liquid crystals and drug-delivery vehicles represents a clear intersection of organic synthesis with materials science. researchgate.netubbcluj.romdpi.com
Organic and Physical Chemistry: Investigations into the amphiphilic nature and surface activity of 5-methoxy-1,3-dioxane derivatives merge synthetic organic chemistry with the principles of physical chemistry and surface science. acs.org Understanding how subtle structural changes, such as the difference between a hydroxyl and a methoxy group, affect molecular interactions at interfaces is a key area of interdisciplinary study.
Medicinal Chemistry and Pharmacology: The use of the 1,3-dioxane scaffold to create structurally defined molecules for biological evaluation is a core activity in medicinal chemistry. researchgate.net This involves synthesizing analogues and studying their interactions with biological targets like enzymes and receptors, linking synthetic chemistry directly to pharmacology and biology.
The versatility of the 1,3-dioxane scaffold ensures its continued relevance in interdisciplinary research aimed at creating novel molecules and materials with tailored properties.
Methodologies for Detection in Environmental Samples (e.g., Water Analysis)
The presence of 1,3-dioxane derivatives in water sources is a matter of environmental concern, often linked to industrial byproducts from resin manufacturing. dss.go.thnih.gov These compounds can cause significant taste and odor problems in drinking water even at trace concentrations in the nanogram-per-liter range. dss.go.thresearchgate.net Consequently, sensitive and specific analytical methods are crucial for their detection and quantification in environmental samples, particularly water.
Several analytical techniques have been developed and employed for the identification of 1,3-dioxanes and related cyclic acetals in river water, groundwater, and tap water. dss.go.th The primary methods involve a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis.
Sample Preparation and Extraction:
Closed Loop Stripping Analysis (CLSA): This technique has been effectively used to extract volatile and semi-volatile organic compounds, including 1,3-dioxane derivatives, from water samples. dss.go.th
Purge-and-Trap (P&T): The feasibility of P&T for concentrating these analytes from water has also been evaluated as part of the analytical process. dss.go.th
Solid Phase Extraction (SPE): SPE using cartridges, such as those with coconut charcoal sorbent, is a common method for concentrating analytes like dioxanes from water samples before instrumental analysis. restek.com This method is advantageous as it can be combined for the simultaneous extraction of different classes of contaminants. restek.com
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the separation and identification of 1,3-dioxane analogues. dss.go.thoakland.edu High-resolution gas chromatography (HRGC) coupled with mass spectrometry provides the necessary sensitivity and specificity for identifying these compounds at trace levels. dss.go.th Electron Ionization (EI) and Chemical Ionization (CI) are often used as ionization modes to characterize the molecules, with CI-MS showing intense [M+H]+ ions which aids in molecular weight determination. dss.go.th
Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and structural characterization, tandem mass spectrometry is employed. acs.org This technique can provide structurally diagnostic information based on the fragmentation patterns of the parent ions.
Gas Chromatography-Olfactometry (GC-O): In cases of taste and odor complaints, GC-O is used alongside GC-MS to pinpoint the specific compounds responsible for the malodor. researchgate.net
A study investigating an odor event in Barcelona's water supply identified 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) and 2,5,5-trimethyl-1,3-dioxane (B1280139) (TMD) as the primary culprits. nih.govresearchgate.net The table below summarizes the analytical methods and findings from a study on such contaminants.
| Parameter | Details | Reference |
| Target Analytes | 2-alkyl-5,5-dimethyl-1,3-dioxanes, 2-alkyl-4-methyl-1,3-dioxolanes | dss.go.th |
| Sample Matrix | River water, Groundwater, Tap Water | dss.go.th |
| Extraction Methods | Closed Loop Stripping Analysis (CLSA), Purge-and-Trap (P&T) | dss.go.th |
| Analytical Instrument | High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) | dss.go.th |
| Key Identified Compound | 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) | dss.go.th |
| Reported Odor Threshold | 10 ng/L for 2EDD | dss.go.th |
More advanced ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have also been explored for the class-selective and structurally diagnostic detection of cyclic acetals. acs.org These methods involve ion-molecule reactions in the gas phase, providing detailed structural information based on characteristic mass shifts. acs.org
Chemical Transformations in Biologically Relevant Contexts (excluding clinical human trials)
The metabolic fate and chemical transformations of 1,3-dioxane derivatives are of significant interest in understanding their biological activity and potential toxicology. In vitro studies using liver microsomes are a common approach to investigate these transformations, which are often mediated by enzymes such as the cytochrome P450 (CYP450) monooxygenases.
A key transformation observed for the 1,3-dioxane ring in a biological context is enzymatic cleavage. nih.gov Research on 1,3-dioxane derivatives of theophylline (B1681296) has shown that the acetal group can be enzymatically converted to an ester. nih.govuniupo.it This process involves the oxidation of the acetal carbon (the C2 position of the dioxane ring) followed by a rearrangement, leading to the opening of the ring. nih.gov This metabolic pathway is catalyzed by cytochrome P450-dependent monooxygenases. nih.gov
In contrast to the oxidative cleavage of the 1,3-dioxane ring, related cyclic thioacetal derivatives (e.g., 1,3-oxathiolane (B1218472) and 1,3-dithiane) did not undergo ring cleavage during oxidative metabolism. nih.gov Their biotransformation was limited to the oxidation of the sulfur atom. nih.gov
The table below outlines the observed metabolic transformations for different cyclic acetal and thioacetal derivatives in a well-studied in vitro model.
| Compound Class | Primary Metabolic Transformation | Key Observation | Reference |
| 1,3-Dioxane Derivatives | Enzymatic ring cleavage via oxidation of the acetal carbon | Acetal group is converted to an ester; N-dealkylation also observed. | nih.govuniupo.it |
| 1,3-Oxathiolane Derivatives | Oxidation of the sulfur atom (Sulfoxidation) | Ring structure remains intact; No ring cleavage observed. | nih.gov |
| 1,3-Dithiane Derivatives | Oxidation of the sulfur atom (Sulfoxidation) | Ring structure remains intact; No ring cleavage observed. | nih.gov |
These studies demonstrate a distinct structure-metabolism relationship within this class of heterocyclic compounds. The presence of two oxygen atoms in the 1,3-dioxane ring makes it susceptible to enzymatic cleavage, a pathway not observed in its sulfur-containing analogues. nih.gov While extensive research has been conducted on the biological activities of various 1,3-dioxane analogues, such as their role as modulators of P-glycoprotein in multidrug resistance or their interaction with neuronal receptors, the detailed chemical transformations of many specific analogues, including this compound, in biological systems remain an area for further investigation. researchgate.netresearchgate.netnih.gov
Future Directions and Emerging Trends in 5 Methoxy 2 Propyl 1,3 Dioxane Research
Development of Novel Synthetic Routes
Traditional synthesis of 1,3-dioxanes, such as the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol or the Prins reaction, often relies on stoichiometric acid catalysts and harsh conditions. wikipedia.orgacs.org Future research will likely focus on developing more sustainable and efficient synthetic pathways.
Key areas of development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins or zeolites, can simplify product purification, enable catalyst recycling, and reduce corrosive waste streams. acs.org Research could identify optimal heterogeneous catalysts for the reaction between butanal, 1,3-propanediol (B51772) precursors, and methanol (B129727) sources to produce 5-Methoxy-2-propyl-1,3-dioxane with high selectivity and yield.
Solvent-Free and Alternative Media Reactions: Moving away from conventional organic solvents is a core principle of green chemistry. fiveable.menih.gov Future synthetic routes may explore solvent-free conditions or the use of greener solvents like supercritical fluids or bio-derived solvents. researchgate.netrsc.org Microwave-assisted synthesis is another avenue that can accelerate reaction times and reduce energy consumption. mdpi.com
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency. A potential route for this compound could involve a tandem reaction that forms the diol and subsequently cyclizes it in one pot.
| Method | Typical Catalyst | Advantages for Future Research | Reference |
|---|---|---|---|
| Traditional Acetalization | Homogeneous acids (e.g., TsOH) | Well-established, high yields | researchgate.netorganic-chemistry.org |
| Heterogeneous Catalysis | Ion-exchange resins, Zeolites | Catalyst recyclability, reduced waste, easier purification | acs.orgdntb.gov.ua |
| In Situ Acetal (B89532) Exchange | N-Bromosuccinimide (NBS), Iodine | Mild conditions, tolerance of sensitive groups | organic-chemistry.org |
| Solvent-Free Synthesis | Various | Reduced solvent waste, alignment with green chemistry principles | nih.govresearchgate.net |
Exploration of Unconventional Reactivity Profiles
While 1,3-dioxanes are widely used as protecting groups for carbonyls and diols due to their general stability, their reactivity is not limited to this role. thieme-connect.de Future investigations are expected to delve into less common transformations of the this compound ring system.
An important area of exploration is the regioselective ring opening of the dioxane acetal. researchgate.net The presence of the methoxy (B1213986) group at the 5-position and the propyl group at the 2-position could direct the cleavage of specific C-O bonds under the influence of various Lewis acids or reductive reagents. researchgate.net This could provide a stereocontrolled route to valuable acyclic synthons, such as differentially protected 1,3-diols, which are important building blocks in natural product synthesis.
Additionally, the thermal decomposition of substituted 1,3-dioxanes has been studied computationally, revealing mechanisms that lead to the formation of alkenes and other small molecules. scispace.com Research into the controlled thermal or photochemical decomposition of this compound could uncover new pathways for generating specific olefins or functionalized carbonyl compounds.
Advanced Characterization Techniques for Conformational Dynamics
The stereochemistry and conformational preferences of 1,3-dioxanes have been a subject of intense study, as the ring preferentially adopts a chair-like conformation similar to cyclohexane. thieme-connect.deacs.org The substituents at the C2, C4, C5, and C6 positions can adopt either axial or equatorial orientations, significantly influencing the molecule's physical properties and reactivity.
For this compound, the interplay between the equatorial and axial preferences of the substituents is complex. Future research will likely employ advanced characterization techniques to provide a more detailed understanding of these dynamics.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, more sophisticated techniques can provide deeper insights. docbrown.infochemicalbook.com Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to definitively assign the relative stereochemistry (cis/trans) and the preferred conformation of the substituents. mdpi.com
Variable-Temperature NMR: By studying the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the equilibrium between different conformers, such as the chair-chair interconversion. researchgate.net
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural connectivity and assignment of signals | Confirms the basic molecular structure |
| NOESY | Through-space proton-proton correlations | Determination of relative stereochemistry (cis/trans) and preferred chair conformation |
| Variable-Temperature NMR | Energy barriers and thermodynamic parameters of conformational inversion | Quantifies the stability of different conformers |
| Quantum-Chemical Calculations | Relative energies of conformers and transition states | Complements experimental data and predicts conformational preferences researchgate.net |
Computational Design and Predictive Chemistry for 1,3-Dioxanes
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and spectral data. acs.orgmdpi.com For 1,3-dioxanes, computational methods like Density Functional Theory (DFT) have been used to study conformational energies and reaction pathways. scispace.comresearchgate.net
Future research on this compound will increasingly leverage computational tools for:
Predicting Stereochemical Outcomes: Computational modeling can predict the thermodynamic stability of cis and trans isomers, guiding the development of stereoselective synthetic routes. researchgate.net
Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions, such as ring-opening or decomposition, to identify transition states and clarify reaction mechanisms. scispace.com This predictive power can help in designing experiments and targeting specific reaction products.
Spectral Prediction: Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data, especially for complex structures or mixtures of isomers. acs.org This synergy between computational and experimental data is crucial for accurate structural characterization.
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry emphasize the use of safer chemicals and the reduction of waste. fiveable.mepageplace.de Research into the applications of this compound is likely to be guided by these principles.
One promising avenue is the exploration of 1,3-dioxanes and related cyclic ethers as green solvents . scienceopen.com Compounds like 1,3-dioxolane (B20135) have been investigated as environmentally benign alternatives to more hazardous solvents. researchgate.net Future studies could assess the solvent properties of this compound, evaluating its performance in various chemical transformations. Its physical properties, biodegradability, and toxicity profile would need to be thoroughly investigated to determine its viability as a sustainable solvent.
Furthermore, the synthesis of 1,3-dioxanes from bio-renewable feedstocks represents a key trend. researchgate.net For example, 1,3-propanediol can be produced through fermentation of glycerol (B35011), a byproduct of biodiesel production. Using such bio-derived starting materials to synthesize this compound would enhance its sustainability profile, positioning it as a value-added chemical within a circular bio-economy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Methoxy-2-propyl-1,3-dioxane, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves acid-catalyzed cyclization of diols (e.g., 1,3-propanediol) with carbonyl precursors (e.g., methoxy-substituted ketones). A Brønsted acid catalyst (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield . Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation.
Q. How should researchers approach the structural characterization of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, propyl at C2) and chair conformation (equatorial vs axial substituents) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O-C bond angles ~112° in dioxane rings) .
- IR Spectroscopy : Identify ether C-O-C stretches (1050–1150 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Test binary solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane) for solubility differences. Slow cooling from a saturated solution at 50°C yields high-purity crystals. Monitor phase transitions via differential scanning calorimetry (DSC) to identify eutectic points.
Advanced Research Questions
Q. How can computational methods elucidate the thermal decomposition pathways of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model decomposition mechanisms. Compare single-stage vs. multi-stage pathways:
- Single-stage : Direct C-O bond cleavage (activation energy ~200–300 kJ·mol⁻¹).
- Two-stage : Intermediate formation (e.g., nitroso derivatives) with higher energy barriers .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate DMSO’s stabilizing effect, which lowers activation energy by up to 80% .
Q. What strategies resolve discrepancies between experimental and computational data on substituent effects in dioxane derivatives?
- Methodology :
- Experimental Validation : Compare kinetic data (e.g., decomposition rates) under controlled conditions (temperature, solvent).
- Error Analysis : Assess basis set limitations (e.g., RI-MP2 vs. DFT) and solvent polarity mismatches .
- Case Study : For bromine-substituted dioxanes, computational models may underestimate solvent stabilization due to poor electron correlation, requiring empirical corrections .
Q. How does the conformation of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodology :
- Conformational Analysis : Use NOESY NMR to determine axial/equatorial preferences. Chair conformations with equatorial methoxy groups reduce steric hindrance, favoring SN2 mechanisms.
- Kinetic Studies : Compare reaction rates (e.g., with NaCN in DMF) for axial vs equatorial substituents. ΔG‡ values correlate with transition-state ring distortion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
